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Compound of Interest

Compound Name: AS-99 TFA

Cat. No.: B8210099 Get Quote

AS-99 TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

Abstract
AS-99 trifluoroacetate (TFA) is a first-in-class, potent, and selective small molecule inhibitor of

the histone methyltransferase ASH1L.[1][2] This technical guide provides an in-depth overview

of the chemical structure, properties, and biological activity of AS-99 TFA. It is intended to

serve as a comprehensive resource for researchers in oncology, epigenetics, and drug

discovery. This document details the mechanism of action of AS-99, summarizes its key

quantitative data, and provides detailed protocols for relevant experimental assays.

Chemical Structure and Properties
AS-99 is a selective inhibitor of ASH1L histone methyltransferase. The trifluoroacetate salt

form, AS-99 TFA, is often used in research.

Chemical Name: N-[[3-[3-(Aminothioxomethyl)phenyl]-1-[1-[(trifluoromethyl)sulfonyl]-4-

piperidinyl]-1H-indol-6-yl]methyl]-1-methyl-3-azetidinecarboxamide

2D Chemical Structure (AS-99):

A 2D representation of the chemical structure of AS-99.

Physicochemical Properties
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Property Value Source

Molecular Formula (AS-99) C27H30F3N5O3S2

Molecular Weight (AS-99) 593.68 g/mol

Molecular Formula (AS-99

TFA)
C29H31F6N5O5S2

Molecular Weight (AS-99 TFA) 707.71 g/mol

Solubility

Soluble in DMSO (59.37

mg/mL, 100 mM for AS-99;

250 mg/mL, 353.25 mM for

AS-99 TFA)

Purity ≥98% (HPLC)

Appearance Solid

Mechanism of Action and Signaling Pathway
AS-99 functions as a selective inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1)

histone methyltransferase. ASH1L is a key enzyme that catalyzes the mono- and dimethylation

of histone H3 at lysine 36 (H3K36), an epigenetic mark associated with active gene

transcription.

The mechanism of AS-99 involves its direct binding to the autoinhibitory loop region within the

catalytic SET domain of ASH1L. This binding event prevents the enzyme from engaging with its

histone substrate, thereby inhibiting H3K36 methylation.

In the context of MLL-rearranged leukemias, the MLL fusion proteins aberrantly drive the

expression of leukemogenic target genes. ASH1L activity is crucial for maintaining the

expression of these genes. By inhibiting ASH1L, AS-99 leads to a dose-dependent

downregulation of key MLL fusion target genes, including MEF2C, DLX2, FLT3, and HOXA9.

This disruption of the oncogenic transcription program ultimately blocks cell proliferation,

induces apoptosis, and promotes differentiation in MLL leukemia cells.

AS-99 Signaling Pathway in MLL Leukemia
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Signaling pathway of AS-99 in MLL-rearranged leukemia.

Quantitative Data
In Vitro Activity

Parameter Value Cell Lines Assay Source

IC50 0.79 µM -

Histone

Methyltransferas

e Assay

Kd 0.89 µM - Binding Assay

GI50 1.8 - 3.6 µM

MV4;11,

MOLM13,

KOPN8, RS4;11

(MLL-

rearranged)

MTT Cell

Viability Assay (7

days)

Selectivity >100-fold

Panel of 20

histone

methyltransferas

es (including

NSD1, NSD2,

NSD3, SETD2)

-

In Vivo Pharmacokinetics (Mouse Model)
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Parameter Value Administration Source

AUC (i.v.) 9701 hrng/mL Intravenous

AUC (i.p.) 10,699 hrng/mL Intraperitoneal

Half-life (t1/2) ~5-6 hours i.v. and i.p.

Cmax >10 µM i.v. and i.p.

Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the effect of AS-99 on the metabolic activity of cells, which is an

indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount

of formazan produced is proportional to the number of viable cells and can be quantified by

measuring the absorbance at a specific wavelength.

Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in

100 µL of cell culture medium. Include wells with medium only for background control.

Compound Treatment: Add various concentrations of AS-99 or vehicle control (e.g., DMSO)

to the wells.

Incubation: Incubate the plate for the desired period (e.g., 7 days) at 37°C in a humidified

CO2 incubator.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of

formazan crystals.
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Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to

dissolve the formazan crystals.

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure

complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A

reference wavelength of 630 nm can be used to reduce background noise.

Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis induced by AS-99.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer

leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein,

has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a

fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or

necrotic cells).

Methodology:

Cell Treatment: Treat cells with various concentrations of AS-99 or vehicle control for the

desired duration (e.g., 7 days).

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V

and 2 µL of Propidium Iodide (1 mg/mL).

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

Analysis: Analyze the cells by flow cytometry immediately. Healthy cells are Annexin V-

negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late

apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
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CUT&RUN (Cleavage Under Targets and Release Using
Nuclease) Assay
This protocol is used to profile the genome-wide distribution of H3K36me2 marks following AS-

99 treatment.

Principle: CUT&RUN is a method for profiling protein-DNA interactions. It involves the targeted

cleavage of DNA surrounding a protein of interest by an antibody-tethered micrococcal

nuclease (MNase), followed by the release and sequencing of the resulting DNA fragments.

Methodology:

Cell Preparation: Harvest cells treated with AS-99 or DMSO.

Cell Immobilization: Bind the cells to Concanavalin A-coated magnetic beads.

Permeabilization and Antibody Incubation: Permeabilize the cells with digitonin and incubate

with a primary antibody specific for H3K36me2 overnight at 4°C.

pAG-MNase Binding: Wash the cells and incubate with a protein A/G-MNase fusion protein.

Targeted Cleavage: Wash away unbound pAG-MNase and activate the nuclease by adding

Ca2+. Incubate on ice to allow for targeted DNA cleavage.

Fragment Release and DNA Purification: Stop the reaction and release the cleaved

chromatin fragments. Purify the DNA from these fragments.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform next-generation sequencing.

Data Analysis: Analyze the sequencing data to identify and quantify H3K36me2 peaks.

Experimental Workflow: Cellular Response to AS-99
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Experimental Setup
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Workflow for assessing the cellular and molecular effects of AS-99.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8210099#as-99-tfa-s-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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